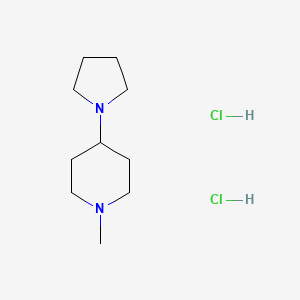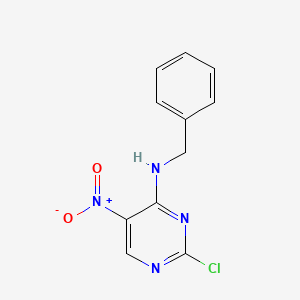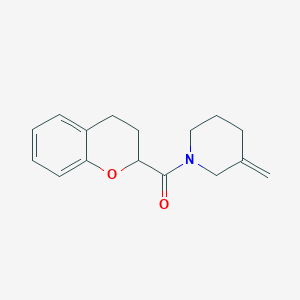
1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used in the synthesis of Monensin A esters as antibiotics .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid were added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C., and the resulting mixture was stirred at room temperature for 16 hours .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives have been reported to form Hofmann type complexes . Their FT-IR and Raman spectra have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 228.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 92.0±9.4 °C .Applications De Recherche Scientifique
1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a valuable tool for researchers studying the biochemical and physiological effects of drugs. It has been used in the study of the effects of drugs on the nervous system, cardiovascular system, and endocrine system. It has also been used to study the effects of drugs on the metabolism and absorption of nutrients, as well as the effects of drugs on the immune system.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine nucleus have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases . They have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine nucleus have been found to influence various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications have been made to similar compounds to improve their pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine nucleus have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to work with in the laboratory. It is also relatively inexpensive and can be easily synthesized in the laboratory. One of the main limitations of this compound is its short half-life, which can make it difficult to work with in some experiments.
Orientations Futures
1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several potential future applications. It could be used to study the effects of drugs on the nervous system, cardiovascular system, endocrine system, and immune system. It could also be used to study the effects of drugs on the metabolism and absorption of nutrients. Additionally, it could be used to study the effects of drugs on the development and progression of diseases such as Alzheimer’s and Parkinson’s. Finally, this compound could be used to identify new drugs or drug combinations that could be used to treat various diseases.
Méthodes De Synthèse
1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can be synthesized in a variety of ways, including the reaction of N-methylpyrrolidine with hydrochloric acid, the reaction of N-methylpiperidine with hydrochloric acid, and the reaction of 1-methyl-4-piperidinol with hydrochloric acid. The most common method of synthesis is the reaction of N-methylpyrrolidine with hydrochloric acid, which yields a solution of this compound dihydrochloride.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Future studies should investigate the enzymes and cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Propriétés
IUPAC Name |
1-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-11-8-4-10(5-9-11)12-6-2-3-7-12;;/h10H,2-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNQKIJCXXESFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)

![5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B6425578.png)
![1-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425589.png)
![1-methyl-3-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425590.png)
![1-methyl-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425592.png)
![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6425615.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6425621.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide](/img/structure/B6425623.png)
![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)


![3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6425652.png)